molecular formula C23H22O5 B4963521 benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate

benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate

Cat. No. B4963521
M. Wt: 378.4 g/mol
InChI Key: SLPKADFTQMEYSH-UHFFFAOYSA-N
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Description

Benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. This compound belongs to the class of chromones and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development. It has also been suggested that this compound may exert its effects by modulating the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, this compound has been shown to have anticancer properties, which can help prevent the development and progression of cancer.

Advantages and Limitations for Lab Experiments

Benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been shown to have low toxicity, making it safe for use in lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions related to benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate. One future direction is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammation. Another future direction is the investigation of the mechanism of action of this compound, which can help identify new targets for drug development. Additionally, further research is needed to explore the potential of this compound in other scientific research applications, such as neuroprotection and cardiovascular disease.

Synthesis Methods

Benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate can be synthesized using various methods. One of the most common methods is the reaction between 3-methylchromone and benzyl bromoacetate in the presence of a base. This reaction leads to the formation of this compound.

Scientific Research Applications

Benzyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate has been used in various scientific research applications. It has been shown to have potential anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in the development of new drugs for the treatment of various diseases, including cancer and inflammation.

properties

IUPAC Name

benzyl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-15-11-19(26-14-21(24)27-13-16-7-3-2-4-8-16)22-17-9-5-6-10-18(17)23(25)28-20(22)12-15/h2-4,7-8,11-12H,5-6,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPKADFTQMEYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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